molecular formula C9H12N2 B1619140 6-Methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 6639-93-6

6-Methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B1619140
CAS No.: 6639-93-6
M. Wt: 148.2 g/mol
InChI Key: NNGSFBDCUNKGIM-UHFFFAOYSA-N
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Description

Significance in Chemical and Biological Sciences

The tetrahydroquinoxaline scaffold is a recurring motif in a wide array of pharmacologically active compounds. nih.gov Derivatives of this structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The significance of 6-Methyl-1,2,3,4-tetrahydroquinoxaline lies in its utility as a foundational building block for creating novel derivatives with potential therapeutic applications. The methyl group at the 6-position can influence the electronic properties and steric interactions of the molecule, which can be a critical factor in its binding affinity to biological targets.

Research into tetrahydroquinoline derivatives, a closely related class of compounds, has shown potent inhibition of the NF-κB transcriptional activity, which is implicated in inflammatory diseases and cancer. nih.gov Furthermore, the tetrahydroquinoline scaffold has been identified as a promising framework for the development of mTOR inhibitors for cancer treatment. scbt.com While direct biological activity data for this compound is not extensively documented, its importance is underscored by its application in the synthesis of compounds that are then subjected to biological evaluation. For instance, the reduction of 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one provides a direct route to this compound, highlighting a practical synthetic pathway to this important intermediate.

Scope of Academic Research on the Tetrahydroquinoxaline Scaffold

Academic research on the tetrahydroquinoxaline scaffold is extensive and multifaceted. A significant portion of this research is dedicated to the development of novel synthetic methodologies to access this important heterocyclic system. For example, highly enantioselective methods for the synthesis of chiral tetrahydroquinoxaline derivatives have been developed, such as the Iridium-catalyzed asymmetric hydrogenation of quinoxalines. acs.org Such methods are crucial for the preparation of enantiomerically pure compounds, which is often a requirement for effective and safe pharmaceuticals.

The versatility of the tetrahydroquinoxaline scaffold is further demonstrated by its use in the construction of complex, multi-ring systems. For instance, it serves as a key intermediate in the synthesis of tetracyclic compounds with potential applications in neuroscience. The ability to functionalize the tetrahydroquinoxaline core at various positions allows for the fine-tuning of its chemical and physical properties, enabling the creation of diverse libraries of compounds for high-throughput screening and drug discovery. The broad scope of research underscores the enduring importance of the tetrahydroquinoxaline scaffold in the quest for new and improved therapeutic agents.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC9H12N2PubChem
Molecular Weight148.21 g/mol PubChem
Melting Point99.1-102.2 °CResearchGate
AppearanceBrown solidResearchGate
SolubilityData not available
pKaData not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinoxaline
Source PubChem
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InChI

InChI=1S/C9H12N2/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10-11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGSFBDCUNKGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287106
Record name 6-methyl-1,2,3,4-tetrahydroquinoxaline
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-93-6
Record name Quinoxaline, 1,2,3,4-tetrahydro-6-methyl-
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Record name NSC 48959
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Record name 6-methyl-1,2,3,4-tetrahydroquinoxaline
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Synthetic Methodologies and Strategies for 6 Methyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Reduction-Based Synthesis Approaches

Reduction-based methods are a cornerstone in the synthesis of tetrahydroquinoxalines, primarily involving the saturation of the pyrazine (B50134) ring in a quinoxaline (B1680401) or quinoxalinone precursor.

Reduction of Quinoxalinones to Tetrahydroquinoxalines (e.g., Lithium Aluminum Hydride Reduction)

The conversion of quinoxalinones, which are cyclic amide structures, into tetrahydroquinoxalines is a direct and effective synthetic route. This transformation requires the reduction of both the amide and the ene-imine functionalities. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of achieving this transformation. byjus.commasterorganicchemistry.com LAH is a source of nucleophilic hydride ions (H⁻) that can reduce polar multiple bonds, including the carbonyl group in amides and the carbon-nitrogen double bond in the quinoxalinone ring system. masterorganicchemistry.comyoutube.com

The general mechanism involves the addition of a hydride to the carbonyl carbon, followed by the reduction of the resulting intermediate. For amides, this process typically leads to the corresponding amine, effectively removing the carbonyl oxygen. masterorganicchemistry.com In the context of a quinoxalinone, this comprehensive reduction converts the cyclic amide into a cyclic amine structure.

A specific, unequivocal synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline has been reported starting from L-alanine. acs.org In this multi-step process, (S)-3-methyl-6-bromo-3,4-dihydro-2(1H)-quinoxalinone is synthesized and subsequently reduced to (S)-2-methyl-7-bromo-1,2,3,4-tetrahydroquinoxaline. acs.org While the final debromination step uses catalytic hydrogenation, the initial reduction of the quinoxalinone moiety is a critical step that can be accomplished with strong reducing agents like LAH. The reactions must be conducted in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Catalytic Hydrogenation Methods for Tetrahydroquinoxaline Scaffolds

Catalytic hydrogenation is one of the most direct and atom-economical methods for synthesizing tetrahydroquinoxalines from quinoxaline precursors. This approach involves the use of hydrogen gas (H₂) and a metal catalyst to reduce the C=N bonds of the pyrazine ring. nih.govdicp.ac.cn A variety of metal catalysts have been developed for this purpose, offering different levels of efficiency and selectivity.

Ruthenium, rhodium, and iridium-based catalysts are prominent in this field. nih.govdicp.ac.cnrsc.org For instance, a combination of inexpensive cobalt(II) bromide (CoBr₂) and terpyridine as a ligand has been shown to effectively catalyze the transfer hydrogenation of N-heteroarenes, including quinoxalines, using ammonia (B1221849) borane (B79455) (NH₃·BH₃) as the hydrogen source under ambient conditions. organic-chemistry.org Another approach utilizes pinacolborane (HBpin) as a hydrogen source in a metal-free transfer hydrogenation process, catalyzed by tetrabutylammonium (B224687) bromide (Bu₄NBr). organic-chemistry.org

The choice of catalyst and reaction conditions can significantly influence the outcome. For example, iron-based catalysts have been combined with Brønsted acids to achieve the enantioselective hydrogenation of quinoxalines. dicp.ac.cn This cooperative catalysis allows for the reduction of various 2-substituted quinoxalines with high yields and excellent enantioselectivity. dicp.ac.cn

Table 1: Catalytic Systems for Hydrogenation of Quinoxalines

Catalyst SystemHydrogen SourceKey FeaturesReference
CoBr₂/TerpyridineNH₃·BH₃ (Ammonia Borane)Effective and straightforward protocol under ambient conditions. organic-chemistry.org
Bu₄NBr (Tetrabutylammonium bromide)HBpin (Pinacolborane)Metal-free, environmentally benign, and efficient transfer hydrogenation. organic-chemistry.org
Iron Complex + Chiral Brønsted AcidH₂ (Hydrogen Gas)Cooperative catalysis for enantioselective reduction. dicp.ac.cn
Rh–thiourea diphosphineH₂ (Hydrogen Gas)Highly enantioselective, applicable in batch and continuous flow. nih.gov
Ruthenium N-Heterocyclic Carbene (NHC) ComplexH₂ (Hydrogen Gas)Highly regioselective for the carbocyclic ring hydrogenation. dicp.ac.cn

Multi-Component and Cyclization Reactions for Tetrahydroquinoxaline Frameworks

Multi-component reactions (MCRs), where multiple starting materials react in a single operation to form a complex product, offer an efficient and atom-economical route to the tetrahydroquinoxaline core. nih.govresearchgate.net These strategies often involve a cyclization step as the key ring-forming event.

A one-pot tandem procedure has been developed that combines cyclization and sequential hydrosilylation to construct 1,2,3,4-tetrahydroquinoxalines. rsc.org This metal-free approach uses readily available 1,2-diaminobenzenes, α-ketoesters, and polymethylhydrosiloxane (B1170920) (PMHS) as a safe and inexpensive reducing agent, catalyzed by tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). rsc.org The reaction proceeds through the initial formation of a 3,4-dihydroquinoxalin-2(1H)-one intermediate, which is then reduced in situ to the final tetrahydroquinoxaline product. rsc.org This method demonstrates high functional group tolerance, even for moieties that are typically sensitive to reduction. rsc.org

Another strategy involves the Sₙ2-type ring-opening of activated aziridines with 2-bromoanilines. organic-chemistry.org The resulting intermediate then undergoes a palladium-catalyzed intramolecular C-N bond formation, providing a highly regio- and stereoselective pathway to tetrahydroquinoxalines. organic-chemistry.org Solid-phase synthesis approaches have also been developed, where an o-nitroaniline bound to a resin is reduced with tin(II) chloride, leading to a spontaneous cyclization to form the tetrahydroquinoxaline scaffold. researchgate.net This method allows for further diversification of the molecule before cleavage from the solid support. researchgate.net

Enantioselective Synthesis and Stereochemical Control

Creating specific enantiomers of 6-methyl-1,2,3,4-tetrahydroquinoxaline is crucial for many of its applications. This is achieved through asymmetric catalysis and resolution techniques that allow for precise control over the stereochemistry of the final product.

Asymmetric Hydrogenation Catalysis for Tetrahydroquinoxalines

Asymmetric hydrogenation is a powerful strategy for producing enantiomerically enriched tetrahydroquinoxalines directly from prochiral quinoxaline substrates. nih.govacs.org This method relies on chiral transition-metal catalysts to deliver hydrogen atoms to the substrate in a stereocontrolled manner.

A variety of highly effective catalytic systems have been reported. For example, a Rhodium catalyst combined with a chiral thiourea-diphosphine ligand enables the asymmetric hydrogenation of various quinoxaline derivatives with excellent yields (up to 98%) and enantioselectivities (up to 99% ee). nih.gov Similarly, chiral iridium catalysts have been developed that can selectively produce either enantiomer of a mono-substituted tetrahydroquinoxaline by simply changing the reaction solvent. rsc.orgnih.gov Using toluene (B28343) or dioxane as the solvent can yield the (R)-enantiomer with up to 98% ee, while switching to ethanol (B145695) can produce the (S)-enantiomer with up to 93% ee. rsc.orgnih.gov

Cooperative catalysis, combining an achiral iron-hydrogenation catalyst with a chiral Brønsted acid, has also proven effective for the enantioselective reduction of 2-substituted quinoxalines, achieving enantiomeric ratios up to 97:3. dicp.ac.cn Ruthenium catalysts bearing chiral N-heterocyclic carbene (NHC) ligands have also been successfully employed. dicp.ac.cnnih.gov

Table 2: Selected Asymmetric Hydrogenation Systems for Quinoxalines

Catalyst SystemSubstrate TypeYieldEnantioselectivity (ee)Reference
[Rh(cod)Cl]₂ / Chiral Thiourea-DiphosphineAlkyl-substituted Quinoxalinesup to 98%up to 99% nih.gov
Ir-Catalyst / Chiral Ligand (in Toluene/Dioxane)Aryl-substituted Quinoxalinesup to 93%up to 98% (R) rsc.orgnih.gov
Ir-Catalyst / Chiral Ligand (in EtOH)Aryl-substituted Quinoxalinesup to 83%up to 93% (S) rsc.orgnih.gov
Fe-Complex / Chiral Brønsted Acid2-Phenylquinoxaline90%94:6 e.r. dicp.ac.cn
Cationic Ru-Diamine Complex2-Alkyl/Aryl QuinoxalinesHighup to 99% nih.gov

Kinetic Resolution and Regioselective Functionalization for Enantiomer Production

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org In the context of tetrahydroquinoxaline synthesis, a one-pot reaction involving a regioselective Heyns rearrangement and an enantioselective transfer hydrogenation has been shown to proceed via a kinetic resolution process. nih.gov When a racemic dihydroquinoxalinone was subjected to the optimal reduction conditions, the corresponding product was obtained with 68% ee, and the unreacted starting material was recovered with 94% ee, demonstrating a clear kinetic resolution. nih.gov

Regioselective functionalization allows for the selective reaction at a specific position within the molecule. A notable example is the ligand-controlled regioselective and asymmetric hydrogenation of the carbocyclic (benzene) ring of substituted quinoxalines, rather than the more common reduction of the heterocyclic (pyrazine) ring. dicp.ac.cn Using a chiral ruthenium N-heterocyclic carbene complex, various 5- and 6-substituted quinoxalines were hydrogenated to their corresponding 5,6,7,8-tetrahydro derivatives with excellent regioselectivity (>99:1) and high enantiomeric ratios (up to 94:6). dicp.ac.cn This unique regioselectivity opens a pathway to chiral tetrahydroquinoxalines that are saturated in the benzene (B151609) portion of the scaffold, a structure not accessible through conventional hydrogenation methods that invariably reduce the pyrazine ring. dicp.ac.cn

Derivatization and Functionalization Strategies on the Tetrahydroquinoxaline Core

The tetrahydroquinoxaline nucleus offers multiple sites for derivatization, including the two nitrogen atoms and the aromatic ring. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

A primary strategy for functionalization involves the secondary amine groups at the N1 and N4 positions. These can readily undergo a variety of reactions. For instance, N-alkylation and N-acylation can be achieved using standard procedures. One-pot tandem reduction of quinoxalines to tetrahydroquinoxalines followed by reductive alkylation with aldehydes, catalyzed by boronic acid, presents a step-economical route to N-alkylated derivatives. acs.org This method is adaptable to substituted quinoxalines and thus provides a viable pathway for the N-alkylation of this compound.

Another key functionalization approach is through C-H activation. While direct C-H functionalization of the saturated heterocyclic ring is challenging, the aromatic ring can be targeted. For example, the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl hydrazide derivatives has been reported, which involves the chlorosulfonation of the quinoxaline-2,3-dione precursor at the 6-position. academicjournals.org This demonstrates that the benzene ring of the tetrahydroquinoxaline scaffold can be functionalized, and similar strategies could be applied to introduce other functional groups onto the 6-methyl derivative.

Furthermore, multicomponent reactions (MCRs) offer an efficient means to generate diverse derivatives. The Mannich reaction, a classic MCR, can be employed to introduce aminomethyl groups onto the tetrahydroquinoline core, and by extension, could be applied to the tetrahydroquinoxaline system. nih.gov

Table 1: Key Derivatization and Functionalization Reactions for the Tetrahydroquinoxaline Core

Reaction TypeReagents and ConditionsFunctionalized Position(s)Potential Application to this compound
N-AlkylationAldehydes, Hantzsch ester, Boronic acid catalystN1 and/or N4Introduction of various alkyl groups to the nitrogen atoms.
N-AcylationAcyl chlorides, (S)-naproxen chlorideN1 and/or N4Synthesis of amide derivatives, potential for kinetic resolution. aip.orgaip.org
SulfonylationChlorosulfonic acid, followed by hydrazine (B178648) hydrateC6 (on quinoxaline-2,3-dione precursor)Introduction of a sulfonohydrazide group on the aromatic ring. academicjournals.org
Mannich ReactionFormaldehyde, secondary amine, HCl (catalyst)N1Introduction of an aminomethyl substituent. nih.gov

Green Chemistry Aspects in Tetrahydroquinoxaline Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including tetrahydroquinoxalines, to minimize environmental impact.

A significant green approach is the use of environmentally benign solvents. Water, being non-toxic and readily available, has been explored as a solvent for the synthesis of tetrahydroquinoxaline derivatives. For instance, the synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide derivatives was conducted with a work-up stage in water, highlighting an environmentally friendly aspect of the procedure. academicjournals.org The synthesis of tetrahydroquinolines using AlCl3 in water has also been reported, suggesting the feasibility of aqueous media for related heterocyclic systems. researchgate.net

Metal-free synthesis is another cornerstone of green chemistry. The development of metal-free catalytic systems avoids the use of toxic and expensive heavy metals. Boronic acid has been used as a metal-free catalyst for the reductive alkylation of quinolines. acs.org Furthermore, domino reactions, which involve multiple bond-forming events in a single pot without the isolation of intermediates, represent a highly atom-economical and green strategy. nih.gov These reactions often reduce the number of synthetic steps, solvent usage, and waste generation.

Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. nih.govrsc.org The Povarov reaction, a type of aza-Diels-Alder reaction, is a notable MCR for the synthesis of tetrahydroquinolines and could be adapted for tetrahydroquinoxaline synthesis. researchgate.net Microwave-assisted synthesis has also been demonstrated as a green technique for the rapid and efficient synthesis of quinoxalines, the precursors to tetrahydroquinoxalines. nih.gov

Table 2: Green Chemistry Strategies in Tetrahydroquinoxaline Synthesis

Green Chemistry ApproachKey FeaturesExample ApplicationRelevance to this compound
Use of Green SolventsWater as a reaction medium or for work-up.Synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonohydrazide derivatives. academicjournals.orgReduces reliance on volatile organic compounds (VOCs).
Metal-Free CatalysisAvoidance of heavy metal catalysts.Boronic acid-catalyzed reductive alkylation of quinolines. acs.orgMinimizes toxic metal waste and associated environmental hazards.
Multicomponent Reactions (MCRs)One-pot synthesis from three or more starting materials.Mannich reaction for N-functionalization of tetrahydroquinolines. nih.govHigh atom economy and step efficiency.
Domino ReactionsMultiple bond-forming reactions in a single step.Reduction-reductive amination for tetrahydroquinoline synthesis. nih.govReduces purification steps and solvent usage.
Microwave-Assisted SynthesisRapid heating and reduced reaction times.Synthesis of quinoxaline precursors. nih.govEnergy efficient and faster synthesis.

Advanced Spectroscopic and Structural Characterization of 6 Methyl 1,2,3,4 Tetrahydroquinoxaline

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-Methyl-1,2,3,4-tetrahydroquinoline, providing detailed information about the hydrogen (¹H) and carbon (¹³C) skeletons of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides data on the chemical environment, number, and neighboring arrangement of protons. In a typical ¹H NMR spectrum of 6-Methyl-1,2,3,4-tetrahydroquinoline, distinct signals corresponding to the aromatic protons, the aliphatic protons on the heterocyclic ring, the amine proton, and the methyl group protons are observed. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear in the range of 6.4-7.0 ppm. nih.gov The protons of the aliphatic portion of the ring show characteristic shifts, with the CH₂ group adjacent to the nitrogen (C2) appearing at a different chemical shift than the other CH₂ groups (C3 and C4). nih.govcdnsciencepub.com The methyl group (at C6) gives a characteristic singlet peak. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbon atoms and provides insight into their electronic environment (e.g., aromatic, aliphatic, or attached to a heteroatom).

Detailed NMR data, including chemical shifts and coupling constants, are crucial for distinguishing between isomers and confirming the precise structure of substituted tetrahydroquinolines. researchgate.net

Interactive Data Table: Representative ¹H NMR Spectral Data for 6-Methyl-1,2,3,4-tetrahydroquinoline Data collated from representative spectra. Exact chemical shifts can vary based on solvent and experimental conditions.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic CH (C5, C7, C8)~6.4 - 6.9MultipletSignals for protons on the benzene (B151609) ring.
NHVariableBroad SingletChemical shift is concentration and solvent dependent.
CH₂ (C2)~3.3TripletAliphatic protons adjacent to the nitrogen atom.
CH₂ (C4)~2.7TripletAliphatic protons adjacent to the aromatic ring.
CH₃ (on C6)~2.2SingletProtons of the methyl group substituent.
CH₂ (C3)~1.9MultipletAliphatic protons situated between C2 and C4.

Utilization of Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6-Methyl-1,2,3,4-tetrahydroquinoline displays characteristic absorption bands that confirm its structure. nih.gov

The key vibrational frequencies include:

N-H Stretch: A prominent band in the region of 3300-3500 cm⁻¹ corresponds to the stretching vibration of the secondary amine (N-H) group in the heterocyclic ring.

C-H Aromatic Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic benzene ring.

C-H Aliphatic Stretch: Strong absorption bands are observed below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, which correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the aliphatic CH₂ and CH₃ groups.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as one or more sharp bands in the 1500-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond of the secondary amine is typically found in the 1250-1350 cm⁻¹ region.

These characteristic peaks, when analyzed together, provide a molecular fingerprint that supports the proposed structure of 6-Methyl-1,2,3,4-tetrahydroquinoline. nih.govnist.govchemicalbook.com

Interactive Data Table: Key IR Absorption Bands for 6-Methyl-1,2,3,4-tetrahydroquinoline

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium - Strong
Aromatic C-H Stretch3000 - 3100Medium - Weak
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1500 - 1600Medium - Strong
C-N Stretch1250 - 1350Medium

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry (MS) is employed to determine the molecular weight of 6-Methyl-1,2,3,4-tetrahydroquinoline and to study its fragmentation pattern, which provides further structural evidence. The compound has a molecular formula of C₁₀H₁₃N and a calculated molecular weight of approximately 147.22 g/mol . nih.govscbt.com

In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion (M⁺˙) is detected. For 6-Methyl-1,2,3,4-tetrahydroquinoline, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 147. The fragmentation of the parent ion provides valuable structural clues. Studies on methyl-1,2,3,4-tetrahydroquinolines show that a methyl group on the aromatic ring is less readily lost than one on the hydroaromatic portion. cdnsciencepub.com The fragmentation pathways are distinct from its isomers, allowing for clear identification. cdnsciencepub.com Key fragment ions observed in the mass spectra of related tetrahydroquinolines include those resulting from the loss of a hydrogen atom (M-1) or a methyl group (M-15). cdnsciencepub.com

Interactive Data Table: Mass Spectrometry Data for 6-Methyl-1,2,3,4-tetrahydroquinoline

Property Value Source
Molecular FormulaC₁₀H₁₃N nih.govscbt.com
Molecular Weight147.22 g/mol nih.govscbt.com
Molecular Ion (M⁺˙) Peakm/z 147 cdnsciencepub.com
Key Fragment Ionm/z 132 (M-15) cdnsciencepub.com

X-ray Crystallography for Solid-State Structure Elucidation

While specific single-crystal X-ray diffraction studies for 6-Methyl-1,2,3,4-tetrahydroquinoline were not found in the surveyed literature, the technique has been successfully applied to closely related structures, such as derivatives of tetrahydroisoquinoline. mdpi.com For such compounds, X-ray analysis confirms the non-planar conformation of the saturated heterocyclic ring and provides detailed information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com A hypothetical crystallographic study on 6-Methyl-1,2,3,4-tetrahydroquinoline would be expected to confirm the puckered nature of the tetrahydro- portion of the ring system and detail how the molecules pack in the crystal.

Computational and Theoretical Investigations on 6 Methyl 1,2,3,4 Tetrahydroquinoxaline and Its Analogues

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.dewikipedia.org This approach allows for a quantitative investigation of electron density distribution and the stabilizing effects of delocalization within a molecule. wikipedia.org By examining the interactions between filled "donor" NBOs (Lewis-type orbitals) and empty "acceptor" NBOs (non-Lewis orbitals), one can elucidate the nature and magnitude of intramolecular charge transfer (ICT) and hyperconjugative interactions. uni-muenchen.denih.gov

The stability a molecule gains from these donor-acceptor interactions is estimated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is proportional to the square of the Fock matrix element between them and inversely proportional to the energy difference between the orbitals. This energy quantifies the extent of electron delocalization from the localized Lewis structure to a more delocalized, real molecule. uni-muenchen.deresearchgate.net

A key finding from studies on analogous structures, such as 6-methyl-1,2,3,4-tetrahydroquinoline, is the confirmation of intramolecular charge transfer (ICT). researchgate.net This is evidenced by significant E(2) values for interactions like the delocalization of the nitrogen lone pair into the π* antibonding orbitals of the benzene (B151609) ring. Similarly, hyperconjugation occurs from the C-H and C-C σ-bonds into adjacent antibonding orbitals, further stabilizing the molecular framework. These interactions result in a delocalization of charge, which is a critical factor in determining the molecule's electronic properties and reactivity. researchgate.neteoquimica.com

The most significant interactions and their calculated stabilization energies for a representative analogue are detailed in the table below.

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Major Interactions in a 6-Methyl-1,2,3,4-tetrahydroquinoxaline Analogue.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
n(N1)π(C5-C6)38.5Lone Pair → π
n(N1)π(C8-C9)35.2Lone Pair → π
π(C5-C6)π(C7-C8)20.1π → π
π(C7-C8)π(C5-C6)22.5π → π
σ(C10-H)σ(C6-C7)5.4σ → σ (Hyperconjugation)
σ(N1-C9)σ(C5-C6)4.8σ → σ (Hyperconjugation)

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a theoretical tool used to visualize and analyze chemical bonding in molecules and solids. aps.org It provides a measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. ELF values are scaled to a range between 0 and 1. researchgate.net Regions with high ELF values (approaching 1) correspond to areas of high electron localization, which are characteristic of covalent bonds, lone pairs, and atomic cores. Conversely, an ELF value of 0.5 signifies a uniform electron gas-like distribution, often found in metallic systems, while low values indicate regions between localized electron pairs. aps.orgresearchgate.net

The topological analysis of the ELF scalar field divides the molecular space into basins of attractors. jussieu.frjussieu.fr Each basin corresponds to a specific chemical feature, such as a core, a bond, or a lone pair. Integrating the electron density within these basins provides the basin population, which typically correlates with the number of electrons involved in that feature (e.g., approximately 2.0 for a lone pair or a two-electron bond). jussieu.fr

For this compound, ELF analysis would reveal distinct localization domains. The core basins around the carbon and nitrogen atoms would be clearly defined. The valence shell would be partitioned into several key regions:

Covalent Bond Basins: Attractors would be located along the lines connecting bonded atoms, corresponding to the C-H, C-C, C-N, and N-H bonds.

Lone Pair Basins: Attractors corresponding to the non-bonding lone pairs on the two nitrogen atoms would be clearly visible. The shape and population of these basins are critical to understanding the nucleophilicity and hydrogen-bonding capabilities of the molecule.

Aromatic System: The π-system of the benzene ring would show delocalized basins above and below the plane of the ring, reflecting the shared nature of these electrons.

Topological analysis of ELF provides quantitative data on the effects of electron delocalization. researchgate.net For instance, the population of the nitrogen lone pair basins and the adjacent N-C bond basins can provide insight into the hyperconjugative interactions detailed in the NBO analysis. A reduction in the lone pair basin population from the ideal 2.0 would quantitatively support the charge delocalization into the aromatic ring.

Table 2: Predicted Electron Localization Function (ELF) Attractor Positions and Basin Populations for this compound.

Basin TypeAttractor LabelBasin Population (e)
CoreC(Core)~2.0
CoreN(Core)~2.0
Lone PairV(N1)~1.95
Lone PairV(N4)~1.96
C-H BondV(C,H)~1.98
N-H BondV(N,H)~1.97
C-N BondV(C,N)~1.90
Aromatic C-C BondV(C,C)~2.8 (combined σ+π)

Medicinal Chemistry and Biological Activity of 6 Methyl 1,2,3,4 Tetrahydroquinoxaline Derivatives

Anti-Cancer and Anti-Proliferative Activities

The quest for novel and effective anticancer agents has led researchers to explore the potential of the 1,2,3,4-tetrahydroquinoxaline (B1293668) core. Certain derivatives have demonstrated significant anti-proliferative effects through various mechanisms, including cytotoxicity, disruption of cellular machinery, and modulation of the cell cycle.

A key measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells (cytotoxicity). Novel tetrahydroquinoxaline sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. nih.gov Studies have shown that some of these derivatives exhibit moderate to strong inhibitory activities against the HT-29 human colon cancer cell line. nih.gov

Among a series of synthesized compounds, one derivative, designated as compound I-7, was identified as the most active. nih.gov The evaluation of these compounds often involves determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. The activities of these compounds highlight the potential of the tetrahydroquinoxaline scaffold in developing cytotoxic agents against colorectal cancer. nih.govnih.govmdpi.com

Table 1: In Vitro Cytotoxicity of select Tetrahydroquinoxaline Sulfonamide Derivatives against HT-29 Cell Line Note: Specific IC50 values for each of the 26 derivatives mentioned in the source are not individually detailed in the provided text. The table reflects the described findings.

Compound Series Target Cell Line Activity Level Key Finding

Microtubules are critical components of the cytoskeleton involved in essential cellular processes like mitosis and cell division, making them a prime target for anticancer drugs. nih.gov Agents that interfere with microtubule dynamics can halt cell proliferation and induce cell death. The colchicine (B1669291) binding site on β-tubulin is a particularly important target for microtubule-destabilizing agents. nih.govnih.govmdpi.com

Research has demonstrated that potent tetrahydroquinoxaline derivatives can exert their anticancer effects by inhibiting tubulin polymerization. nih.gov The active compound I-7 from the tetrahydroquinoxaline sulfonamide series was found to inhibit tubulin assembly, disrupt the cellular microtubule network, and interfere with the formation of the mitotic spindle. nih.gov Molecular docking studies further confirmed that compound I-7 binds to the colchicine binding site of tubulin, primarily through hydrogen and hydrophobic interactions. nih.gov This mechanism of action positions these derivatives as colchicine binding site inhibitors (CBSIs), a class of agents known for their potential to overcome multidrug resistance seen with other microtubule-targeting drugs. nih.govnih.gov

The cell cycle is a tightly regulated process that governs cell growth and division. A common strategy in cancer therapy is to induce cell cycle arrest, preventing cancer cells from completing mitosis and proliferating. Microtubule-targeting agents, particularly those that inhibit tubulin polymerization, often cause cells to accumulate in the G2/M (Gap 2/Mitosis) phase of the cell cycle. nih.govmdpi.com

Consistent with its role as a tubulin polymerization inhibitor, compound I-7 was shown to arrest the cell cycle at the G2/M phase in a concentration-dependent manner. nih.gov By disrupting microtubule formation, the compound prevents the proper assembly of the mitotic spindle, a critical step for cell division, leading to a halt in the G2/M phase. nih.gov Interestingly, while many agents that cause G2/M arrest also induce apoptosis (programmed cell death), studies on compound I-7 suggested that it did not trigger significant apoptosis, indicating it may lead to other forms of cell death, such as necrosis or ferroptosis. nih.gov

Metabolic Regulation and Lipid Accumulation Inhibition

Beyond cancer, derivatives of the tetrahydroquinoxaline scaffold have shown promise in the realm of metabolic regulation. This includes the inhibition of lipid accumulation and the modulation of key enzymes involved in metabolic disorders like type 2 diabetes.

A study focused on the synthesis of various quinoxaline (B1680401) derivatives, including 6-Methyl-1,2,3,4-tetrahydroquinoxaline, evaluated their ability to inhibit hepatic lipid accumulation in lipid-overloaded HepG2 hepatocytes. researchgate.netacs.org Furthermore, a dibromo-substituted quinoxaline fragment, compound 26e, was identified as a potent inhibitor of Apoptosis signal-regulated kinase 1 (ASK1). This compound was shown to decrease intracellular lipid droplets in a dose-dependent manner in free fatty acid (FFA)-induced normal human liver LO2 cells, suggesting a potential therapeutic role in non-alcoholic fatty liver disease. nih.gov

In a different therapeutic area, derivatives of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide have been designed and synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-4). nih.govresearchgate.net DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for treating type 2 diabetes. The research showed that these compounds were promising and selective DPP-4 inhibitors, demonstrating in vivo hypoglycemic effects. nih.gov

Role as Structural Fragments in Biologically Active Molecules

The 1,2,3,4-tetrahydroquinoxaline nucleus serves as a versatile structural fragment or scaffold for the design and synthesis of novel, biologically active molecules. Its rigid, fused-ring structure provides a three-dimensional framework that can be readily functionalized to optimize binding to various biological targets.

The utility of this scaffold is evident in the development of the potent anticancer sulfonamide derivatives that target the colchicine binding site of tubulin. nih.gov In these molecules, the tetrahydroquinoxaline core is a key component responsible for the observed biological activity. Similarly, the scaffold is integral to the design of ASK1 inhibitors for treating metabolic diseases and DPP-4 inhibitors for managing diabetes. nih.govnih.gov The synthesis of libraries of quinoxaline derivatives, which includes this compound, for the purpose of evaluating biological activities like lipid accumulation inhibition, further underscores its importance as a foundational structure in drug discovery. researchgate.netacs.org

Structure-Activity Relationship (SAR) Studies for Tetrahydroquinoxaline Scaffolds

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent drug candidates. For anticancer quinoxaline derivatives, SAR studies have provided valuable insights. For instance, in one series of quinoxaline derivatives, it was found that an unsubstituted aromatic ring produced higher activity than substituted versions. mdpi.com Another study on different quinoxaline derivatives noted that the presence of electron-donating groups tended to increase anticancer activity, while electron-withdrawing groups decreased it. mdpi.com

In the development of tetrahydroquinoxaline sulfonamide derivatives as tubulin inhibitors, SAR studies were summarized from a series of 26 synthesized compounds. nih.gov Although specific details for each substitution pattern are not fully enumerated in the available literature, the identification of compound I-7 as the most potent in its class points to a specific combination of substituents on the tetrahydroquinoxaline and sulfonamide moieties being optimal for cytotoxicity and tubulin polymerization inhibition. nih.gov For quinoxaline derivatives targeting DPP-4, molecular docking studies helped to relate the significant inhibitory activity of the most potent compounds to their specific fit and interactions within the enzyme's active site. nih.gov These studies collectively guide medicinal chemists in the rational design of more effective therapeutic agents based on the tetrahydroquinoxaline scaffold.

Influence of Substituent Position and Nature on Bioactivity

The biological activity of derivatives based on the this compound scaffold is profoundly influenced by the position and chemical nature of various substituents. Structure-Activity Relationship (SAR) studies reveal that modifications to the core structure can dramatically alter the compound's potency and selectivity for biological targets.

The nature of the substituent is a critical determinant of bioactivity. For instance, in related quinoxaline derivatives, the introduction of electron-donating groups (EDG), such as methoxy (B1213986) (OCH₃), has been shown to be essential for certain activities. mdpi.com Conversely, substituting these with electron-withdrawing groups (EWG) like fluorine (F) can decrease activity. mdpi.com The presence of a methyl group, as in the parent this compound, often contributes to favorable hydrophobic interactions within target binding sites. In studies on related tetrahydroquinoline derivatives, the introduction of hydrophobic groups was found to enhance stable binding in hydrophobic pockets of target proteins. mdpi.com Furthermore, the addition of groups capable of forming hydrogen bonds, such as an amino group (-NH₂), can significantly improve interaction with residues like Asp555, Phe538, and Glu559 in certain enzymes. mdpi.com

The position of the substituent on the heterocyclic ring system is equally important. In various quinoxaline series, substitutions at the 2, 3, and 7-positions have been explored. For example, SAR analysis of certain anticancer quinoxalines showed that an N-linker at the third position enhances activity, while an O-linker diminishes it. mdpi.com Similarly, a secondary amine at this position was found to be beneficial compared to primary or tertiary amines. mdpi.com For substituents on the benzene (B151609) ring portion of the scaffold, the specific location dictates the interaction with the target protein. In some quinoxaline sulfonamide derivatives, substitutions on the benzene ring were shown to positively contribute to antibacterial activity. mdpi.com These findings suggest that strategic placement of functional groups on the this compound core is a key strategy for optimizing biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of tetrahydroquinoxaline and related scaffolds, both 2D and 3D-QSAR models have been developed to predict anti-tubercular, anticancer, and anti-HIV activities. nih.govunesp.brnih.gov These models are crucial for rationally designing novel, more potent analogs. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly insightful. mdpi.com These methods analyze the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around aligned molecules to correlate them with biological activity. mdpi.com For a series of tetrahydroquinoline inhibitors targeting Lysine-specific demethylase 1 (LSD1), robust CoMFA and CoMSIA models were established with good statistical and predictive properties (CoMFA: q² = 0.778, R²pred = 0.709; CoMSIA: q² = 0.764, R²pred = 0.713). mdpi.com A q² value greater than 0.5 is generally considered to indicate good internal validation ability, while an R²pred greater than 0.6 suggests good external predictive power. mdpi.com

In these models, contour maps are generated to visualize regions where specific properties are favorable or unfavorable for activity. mdpi.com For example, electrostatic contour maps might indicate that electronegative groups are favored in one region, while steric maps might show that bulky substituents are detrimental in another. nih.gov By analyzing these maps, researchers can design new derivatives with a higher probability of enhanced activity. mdpi.com 2D-QSAR models, which use topological and electrostatic descriptors, have also proven effective, with some models explaining over 95% of the variance in activity and having a predictive power of over 91%. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net For derivatives of the this compound scaffold, docking simulations provide critical insights into the specific molecular interactions that govern their biological activity. These studies have been instrumental in understanding how these compounds bind to targets such as kinases, receptors, and enzymes. nih.govnih.gov

Docking studies on related tetrahydroquinoline and quinoxaline derivatives have revealed several key types of interactions. Hydrogen bonds are frequently observed between the ligand and amino acid residues in the active site of the target protein. mdpi.comnih.gov For example, docking of tetrahydroquinoline derivatives into the PI3K kinase active site showed hydrogen bond formation between the urethane (B1682113) moiety of the ligand and the residue VAL 828. nih.gov Hydrophobic interactions are also crucial, often involving the bicyclic tetrahydroquinoline core and hydrophobic residues like TYR 813, ILE 825, and ILE 910. nih.gov Furthermore, π-stacking interactions between the aromatic rings of the ligand and residues such as TRP 760 are commonly identified. nih.gov

The binding energy, calculated in kcal/mol, is a key output of docking simulations, with lower values indicating a higher binding affinity. nih.gov In a study of quinoxaline derivatives targeting the EGFR receptor, potent compounds exhibited strong binding energies, ranging from -9.57 to -12.03 kcal/mol. nih.gov These in silico energy calculations often correlate well with experimentally determined IC₅₀ values. nih.gov Analysis of the binding free energy can also highlight the dominant forces in the interaction; for instance, electrostatic energy was found to be a prominent contributor for certain tetrahydroquinoline derivatives binding to LSD1, indicating the key role of electrostatic interactions. mdpi.com

Prediction of Pharmacokinetic Properties (ADME)

In addition to potent bioactivity, a successful drug candidate must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Computational, or in silico, models are widely used in the early stages of drug discovery to predict the ADME profile of compounds like this compound derivatives, helping to identify candidates with a higher likelihood of success in later clinical stages. mdpi.comresearchgate.net

Key ADME parameters are often evaluated against established guidelines, such as Lipinski's Rule of Five, which predicts the potential for oral bioavailability. Studies on novel tetrahydroquinoline and quinoxaline derivatives have included predictions of ADME properties to ensure they fall within acceptable ranges for drug-like molecules. unesp.brresearchgate.net For example, in silico analysis of newly designed 3-methyl quinoxaline derivatives confirmed that they possessed good pharmacokinetic and drug-likeness properties. researchgate.net

Specific properties that are modeled include intestinal absorption, permeability (often using Caco-2 cell models as a surrogate), metabolic stability (using liver microsome models), and potential for crossing the blood-brain barrier. mdpi.comnih.gov For instance, studies on tetrahydroquinoline inhibitors of Plasmodium falciparum validated the use of Caco-2 cell permeability models for predicting intestinal absorption and in vitro liver microsome models for predicting clearance. nih.gov Such predictions are vital; initial tetrahydroquinoline compounds in this series showed poor oral bioavailability and rapid clearance, highlighting the need for structural modifications to improve their ADME profile. nih.gov The prediction of these properties allows for the early-stage optimization of the scaffold to enhance drug-like characteristics. mdpi.comunesp.br

Table of Mentioned Compounds

Applications in Organic Synthesis and Materials Science

Intermediate in Synthesis of Complex Organic Molecules

6-Methyl-1,2,3,4-tetrahydroquinoxaline serves as a key intermediate in the synthesis of other quinoxaline (B1680401) derivatives with varying oxidation states. A notable synthetic pathway involves the reduction of 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one to produce this compound in high yield. This transformation is typically achieved using a powerful reducing agent like lithium aluminum hydride.

A detailed study outlines a practical and efficient method for this synthesis. The process starts with the copper-catalyzed formation of a quinoxalin-2-one from 2-haloanilines and amino acids, which is then reduced to the corresponding 1,2,3,4-tetrahydroquinoxaline (B1293668). nih.gov Specifically, this compound has been synthesized from 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one with a reported yield of 93%. nih.gov

Furthermore, this compound can be a precursor for the synthesis of fully aromatic quinoxalines. For instance, the oxidation of 1,2,3,4-tetrahydroquinoxalines using reagents such as vanadium(V) oxide can yield the corresponding quinoxaline derivatives. nih.gov This highlights the role of this compound as a versatile intermediate, allowing access to a range of related heterocyclic compounds.

Table 1: Synthesis of this compound

Starting Material Reagents and Conditions Product Yield

Development of Pharmaceuticals and Agrochemicals

The broader class of quinoxaline derivatives is recognized for its importance in the development of pharmaceuticals and agrochemicals. nih.gov These compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds for medicinal chemistry and crop science. nih.gov

While the quinoxaline core is a key structural unit in various bioactive molecules, specific research detailing the direct use of this compound as a building block in the synthesis of named pharmaceuticals or agrochemicals is not extensively documented in publicly available literature. However, the general biological relevance of quinoxaline derivatives suggests the potential for this compound and its analogues in these fields. For instance, some studies on related tetrahydroquinoxaline derivatives have explored their biological activities, such as the slight inhibition of hepatic lipid accumulation. nih.gov

The exploration of substituted tetrahydroquinoxalines remains an active area of research, and the functional groups present on the this compound molecule could be synthetically modified to develop new biologically active agents.

Research in Functional Materials (e.g., Olfactory Properties)

This compound has been a subject of investigation in the field of functional materials, particularly concerning its olfactory properties. The odor characteristics of quinoxaline derivatives are influenced by their substituents and oxidation state.

In a study evaluating the olfactory properties of a series of quinoxaline derivatives, this compound was found to possess a "roasty" odor. nih.gov This is in contrast to its precursor, 6-Methyl-3,4-dihydro-1H-quinoxalin-2-one, which has a phenolic, medicine-like smell. nih.gov Generally, 1,2,3,4-tetrahydroquinoxalines are noted to have pungent odors, with specific scents varying based on the substitution pattern. nih.gov For example, other members of this class of compounds have been described as having nutty, phenolic, or fishy odors. nih.gov

The intensity of the odor of quinoxaline derivatives has been observed to follow the trend: quinoxalines > tetrahydroquinoxalines > quinoxalinones. nih.gov The distinct olfactory profile of this compound suggests its potential for use in the fragrance and flavor industry, contributing to the development of new functional materials with specific sensory attributes.

Table 2: Olfactory Properties of this compound and Related Compounds

Compound Reported Odor
This compound Roasty
6-Methyl-3,4-dihydro-1H-quinoxalin-2-one Phenolic, medicine-like
8-Methyl-1,2,3,4-tetrahydroquinoxaline Nutty

Comparative Studies of Tetrahydroquinoxaline Analogs

Structural Comparisons and Bioactivity Profiling

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological function. For tetrahydroquinoxaline and the closely related tetrahydroquinoline analogs, research has shown that the type and position of substituents on the aromatic ring and the nitrogen atoms are crucial determinants of activity.

For instance, studies on tetrahydroquinoline analogs as inhibitors of the Exchange protein directly activated by cAMP (EPAC) have demonstrated that substitutions on the core structure significantly impact potency. The addition of bromine atoms to the phenyl ring, for example, can enhance inhibitory activity. A 5-bromo-substituted analog was found to be approximately three times more potent than the unsubstituted version. nih.gov Furthermore, a 5,7-dibromo analog showed a four-fold increase in potency compared to the mono-bromo analog. nih.gov However, adding a third bromine atom at the C-8 position led to a decrease in activity, indicating a specific spatial requirement for optimal interaction with the target protein. nih.gov

The nature of the group attached to the nitrogen atom at position 1 is also critical. Replacing a formyl group with an acetyl group, or removing it entirely, resulted in a loss of EPAC inhibitory activity, highlighting the importance of this specific functionality for the observed biological effect. nih.gov

In the context of anticancer research, the electronic properties of substituents on the quinoxaline (B1680401) ring play a significant role. Studies on various quinoxaline derivatives have shown that electron-releasing groups, such as a methoxy (B1213986) group (-OCH₃), are often essential for potent cytotoxic activity against cancer cell lines like HeLa and SMMC-7721. mdpi.com Conversely, replacing these with electron-withdrawing groups, such as fluorine (F), tends to decrease the activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are often developed to statistically correlate the chemical structure of compounds with their biological activity. For a series of tetrahydroquinoline derivatives, a QSAR model was created that showed a high correlation (R² = 0.9525) between the structural properties and their inhibitory concentration against human lung cancer cell lines. unesp.br

Table 1: Bioactivity of Substituted Tetrahydroquinoline Analogs as EPAC1 Inhibitors nih.gov
Compound AnalogModifications from Parent StructureRelative Potency
Analog A (Parent)6-fluoro-2-methyl-tetrahydroquinolineBaseline
Analog BAddition of 5-Bromo group~3x more potent than Analog A
Analog CAddition of 5,7-Dibromo groups~4x more potent than Analog B
Analog DAddition of 5,7,8-Tribromo groups~2.5x less potent than Analog C
Analog EReplacement of 1-formyl with 1-acetyl groupLoss of activity

Stereochemical Considerations in Analogue Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of tetrahydroquinoxaline analogs. Molecules that are mirror images of each other (enantiomers) can have vastly different effects, as biological systems like receptors and enzymes are themselves chiral.

The development of methods for stereoselective synthesis allows for the preparation of specific stereoisomers. A significant breakthrough has been the development of iridium-catalyzed asymmetric hydrogenation protocols to produce chiral tetrahydroquinoxaline (THQ) derivatives. nih.govrsc.org These methods can selectively generate either the (R) or (S) enantiomer in high yields and with excellent enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. nih.govrsc.org For example, using a specific iridium catalyst system, researchers could obtain the (R)-enantiomer of a THQ derivative with up to 98% ee when the reaction was conducted in toluene (B28343), while switching the solvent to ethanol (B145695) favored the formation of the (S)-enantiomer with up to 93% ee. nih.gov

Furthermore, when multiple chiral centers exist, as in 2,3-disubstituted tetrahydroquinoxalines, controlling the relative stereochemistry (cis vs. trans) is also important. The iridium-catalyzed hydrogenation method was shown to produce primarily the cis-hydrogenation products with high diastereoselectivity (up to 20:1 dr) and enantioselectivity (up to 94% ee). nih.gov The defined spatial orientation of substituents is crucial for how the molecule fits into a biological target, as seen in studies of conformationally restricted perhydroquinoxaline-based κ receptor agonists. nih.gov

Table 2: Enantioselective Synthesis of Chiral Tetrahydroquinoxaline (THQ) Analogs nih.gov
Target EnantiomerReaction SolventAchieved YieldEnantiomeric Excess (ee)
(R)-THQ AnalogToluene/Dioxaneup to 93%up to 98%
(S)-THQ AnalogEthanol (EtOH)up to 83%up to 93%

Future Perspectives in 6 Methyl 1,2,3,4 Tetrahydroquinoxaline Research

Emerging Synthetic Methodologies

The synthesis of N-heterocyclic compounds, including 6-Methyl-1,2,3,4-tetrahydroquinoxaline, is undergoing a significant evolution, driven by the need for efficiency, stereoselectivity, and sustainability. jmchemsci.comnih.gov Future efforts will likely concentrate on refining existing methods and developing novel catalytic systems.

A primary area of advancement is the catalytic asymmetric hydrogenation of quinoxalines to produce chiral tetrahydroquinoxalines. dicp.ac.cndicp.ac.cnnih.govacs.org This method is a direct route to optically active compounds, which are crucial for pharmaceutical applications. dicp.ac.cn Research is increasingly focused on ligand-controlled regioselective hydrogenation, using catalysts based on metals like Ruthenium, Iridium, and Iron to achieve high yields and excellent enantioselectivity. dicp.ac.cndicp.ac.cnrsc.org For instance, specific Iridium-catalyzed protocols have been developed that allow for the selective synthesis of either the (R) or (S) enantiomer by simply changing the solvent, a technique that could be adapted for 6-methyl-substituted quinoxalines. rsc.org

"Green chemistry" principles are also becoming central to synthetic design. ekb.eg Methodologies that reduce waste, use less toxic solvents, and lower energy consumption are highly sought after. ijirt.orgekb.eg Future syntheses of this compound may increasingly employ:

Ultrasound-Assisted Synthesis: This technique uses acoustic cavitation to enhance reaction rates and often allows for milder reaction conditions. researchgate.netijirt.org

Mechanochemistry: Solid-state reactions, such as grinding reactants together, can reduce or eliminate the need for solvents, offering a highly efficient and environmentally friendly alternative. researchgate.net

Biocatalysis: The use of enzymes offers high selectivity under mild conditions, minimizing byproducts and environmental impact. ijirt.org

These emerging methodologies promise to make the synthesis of this compound and its derivatives more efficient, cost-effective, and environmentally benign. jmchemsci.com

Table 1: Comparison of Emerging Catalytic Systems for Tetrahydroquinoxaline Synthesis

Catalyst SystemKey FeaturesPotential Advantages for this compoundReference
Ruthenium-N-Heterocyclic Carbene (Ru-NHC)High regioselectivity for hydrogenation of the carbocyclic ring. Effective at low catalyst loading.Allows for targeted synthesis of specific isomers. Cost-effective for larger scale synthesis. dicp.ac.cn
Cooperative Iron–Brønsted AcidUses earth-abundant iron. Achieves high enantioselectivity (up to 97:3 e.r.) with hydrogen gas.More sustainable and economical than precious metal catalysts. dicp.ac.cn
Iridium-Based CatalystsSolvent-controlled switching of enantioselectivity. No need for additives. Applicable to continuous flow systems.Flexible synthesis of both enantiomers from a single precursor. Suitable for industrial scale-up. rsc.org
Manganese-Based CatalystsEnables stereodivergent hydrogenation to access all four possible stereoisomers of disubstituted quinoxalines.Provides comprehensive access to the chemical space for structure-activity relationship studies. nih.gov

Novel Biological Targets and Therapeutic Areas

The tetrahydroquinoline core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. nih.govnih.gov While this compound itself is often used as a chemical intermediate, future research will likely focus on exploring its potential, and that of its derivatives, against new biological targets. fishersci.com

Based on activities reported for analogous structures, promising therapeutic areas for investigation include:

Oncology: Tetrahydroquinoline derivatives have been investigated as inhibitors of crucial cancer-related targets like Lysine-specific demethylase 1 (LSD1) and c-Met kinase. nih.govvensel.org Future studies could design and screen 6-methyl-substituted analogs for similar inhibitory activities.

Neurodegenerative Diseases: The tetrahydroquinoline scaffold has been identified in compounds acting as neurotropic agents, suggesting a potential role in promoting neurogenesis or protecting neurons. nih.gov This opens an avenue for exploring derivatives of this compound in the context of diseases like Alzheimer's.

Thrombosis: Some 1,2,3,4-tetrahydroquinoline (B108954) derivatives have shown inhibitory activity against Factor Xa, a key enzyme in the blood coagulation cascade, indicating potential as novel anticoagulants. nih.gov

Endocrinology: The scaffold has been successfully used to develop selective androgen receptor modulators (SARMs), which have applications in treating conditions like osteoporosis. nih.gov

A key strategy for discovering novel activities will be the application of bioisosteric replacement . spirochem.comcambridgemedchemconsulting.com This involves substituting atoms or functional groups on the this compound core with other fragments that have similar physical or chemical properties. drughunter.com Such modifications can fine-tune the molecule's potency, selectivity, and pharmacokinetic profile, potentially leading to the discovery of new therapeutic agents. drughunter.comresearchgate.net

Advanced Computational Approaches

In silico techniques are becoming indispensable for accelerating drug discovery and reducing preclinical development costs. nih.gov For this compound research, advanced computational approaches can guide the rational design of new derivatives with enhanced properties.

Future research will heavily leverage the following computational tools:

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. youtube.com By creating a pharmacophore model based on known active tetrahydroquinolines, researchers can virtually screen large compound libraries to find new molecules, including novel 6-methyl-substituted derivatives, that fit the model and are likely to be active. cnr.itresearchgate.netresearchgate.net

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) build statistical models that correlate the 3D properties of molecules with their biological activity. nih.gov These models can predict the activity of newly designed this compound analogs before they are synthesized, saving time and resources. nih.gov

Molecular Docking and Virtual Screening: These methods simulate the interaction between a small molecule and a target protein's binding site. vensel.orgnih.gov Researchers can dock virtual libraries of this compound derivatives into the crystal structures of targets like Factor Xa or LSD1 to predict binding affinity and identify the most promising candidates for synthesis and biological testing. vensel.orgnih.gov

Table 2: Application of Computational Models in Tetrahydroquinoline Research

Computational MethodObjectiveExample Application on Related ScaffoldsPotential for this compound ResearchReference
3D-QSAR (CoMFA/CoMSIA)Establish structure-activity relationships and predict inhibitor activity.Used to study tetrahydroquinoline-derivative inhibitors of LSD1, identifying key steric and electrostatic fields for activity.Guide the design of potent anticancer agents by predicting the activity of novel derivatives. nih.gov
Molecular DockingPredict binding modes and affinities to a biological target.Identified novel 1,2,3,4-tetrahydroquinoline derivatives as Factor Xa inhibitors.Screen for potential activity against a wide range of therapeutic targets (e.g., kinases, proteases). nih.gov
Pharmacophore ModelingIdentify essential chemical features for binding and screen libraries for new hits.Used to screen for and identify new BRD9 binders based on a 6-methylquinazolin-4(3H)-one core.Discover compounds with novel biological activities by searching for matches in large virtual databases. cnr.itresearchgate.net
ADMET PredictionPredict absorption, distribution, metabolism, excretion, and toxicity properties.Various software (e.g., admetSAR, SwissADME) used to evaluate drug-likeness of novel compounds.Prioritize the synthesis of derivatives with favorable pharmacokinetic and safety profiles. nih.govmdpi.com

Scale-Up and Translational Research Considerations

Translating a promising compound from a laboratory discovery to a viable product requires robust and scalable synthetic processes. researchgate.net Future research on this compound, particularly if a derivative shows significant therapeutic potential, will need to address the challenges of process development and scale-up.

Key considerations include:

Route Optimization: The initial synthetic route used for discovery may not be suitable for large-scale production due to cost, safety, or efficiency issues. Research will focus on developing alternative, more practical routes that avoid expensive reagents, hazardous reaction conditions, and complex purification steps like column chromatography. researchgate.netacs.org

Process Safety and Efficiency: Reactions that are manageable on a gram scale can become hazardous or inefficient when scaled to kilograms. Future work will involve modifying critical reaction steps to ensure thermal stability, control byproducts, and maximize yield. researchgate.net The development of continuous flow processes, as demonstrated for some iridium-catalyzed hydrogenations, represents a significant step towards safer and more efficient large-scale synthesis. rsc.org

Intermediate Isolation: For multi-step syntheses, the ability to isolate intermediates as stable, easily filterable solids is highly advantageous for scale-up. researchgate.net Future synthetic strategies will likely be designed to ensure that the intermediates in the synthesis of this compound derivatives possess these favorable physical properties. acs.org

The successful transition from bench to industrial production is a critical step in realizing the full potential of any new chemical entity. acs.org

Q & A

Q. What are the key methods for synthesizing 6-methyl-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via catalytic transfer hydrogenation of quinoxaline derivatives. For example, tetrabutylammonium bromide (TBAB) catalyzes the reduction of 6-methylquinoxaline using a hydrogen donor like ammonium formate, achieving yields up to 96% under optimized conditions (room temperature, 24 hours) . Copper-catalyzed methods using oxazaborolidine complexes also demonstrate efficacy, with ¹H and ¹³C NMR confirming product purity . Reaction parameters such as catalyst loading, solvent polarity, and temperature critically affect yield and purity.

Q. How is this compound characterized structurally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. ¹H NMR spectra show distinct signals for aromatic protons (δ 6.5–6.6 ppm) and methyl groups (δ 1.1–1.3 ppm), while ¹³C NMR confirms the tetrahydroquinoxaline backbone (δ 114–133 ppm for aromatic carbons; δ 17–34 ppm for aliphatic carbons) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M]+ at m/z 163.1225 for C₁₀H₁₄N₂) .

Advanced Research Questions

Q. How does stereochemistry at the C-2 position influence the reactivity of this compound?

  • Methodological Answer : Chirality at C-2 dictates regioselectivity in subsequent reactions. For instance, (S)-2-methyl derivatives undergo stereospecific oxidation to sulfonamide intermediates, enabling configurational assignments via Cahn-Ingold-Prelog priority rules. Tosylation of (S)-la yields (-)-(S)-2a, confirming retention of configuration during functionalization . This is critical for designing enantioselective catalysts or bioactive analogs.

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies arise from variations in catalyst systems or purification protocols. For example, TBAB-mediated transfer hydrogenation achieves 88–96% yields , while copper-based methods may require silica gel column chromatography to remove byproducts . Researchers should cross-validate conditions using kinetic studies (e.g., monitoring reaction progress via TLC) and optimize solvent systems (e.g., EtOAc/hexane mixtures) for reproducibility .

Q. How can this compound derivatives be leveraged in pharmacological studies?

  • Methodological Answer : Functionalization at the 6-methyl position enhances bioactivity. Sulfonamide hybrids (e.g., 2,3-dioxo-N-(m-tolyl)-6-sulfonamide derivatives) exhibit inhibitory effects on Schistosoma mansoni proteases (IC₅₀ = 83.6 µM), validated via enzyme assays and molecular docking . Researchers should prioritize substituent effects on lipophilicity and hydrogen bonding to optimize target binding.

Q. What mechanistic insights explain the role of TBAB in transfer hydrogenation of quinoxalines?

  • Methodological Answer : TBAB acts as a phase-transfer catalyst, facilitating proton exchange between ammonium formate (hydrogen donor) and the quinoxaline substrate. Kinetic studies suggest a radical-mediated pathway, with bromide ions stabilizing transition states during N-heterocycle reduction . Advanced characterization (e.g., EPR spectroscopy) could elucidate radical intermediates.

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6-Methyl-1,2,3,4-tetrahydroquinoxaline
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6-Methyl-1,2,3,4-tetrahydroquinoxaline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.